molecular formula C9H20N2O B1418619 2-[(1-Methylpiperidin-4-yl)amino]propan-1-ol CAS No. 1153893-89-0

2-[(1-Methylpiperidin-4-yl)amino]propan-1-ol

Cat. No. B1418619
M. Wt: 172.27 g/mol
InChI Key: KJXCUZCROJYXOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-[(1-Methylpiperidin-4-yl)amino]propan-1-ol” is a chemical compound with the CAS Number: 1153893-89-0 . It has a molecular weight of 172.27 . The compound is also known as MPAP.


Molecular Structure Analysis

The IUPAC name of the compound is “2-[(1-methyl-4-piperidinyl)amino]-1-propanol” and its InChI code is "1S/C9H20N2O/c1-8(7-12)10-9-3-5-11(2)6-4-9/h8-10,12H,3-7H2,1-2H3" . This indicates that the compound contains a piperidine ring, which is a common structure in many pharmaceuticals and other biologically active compounds.

The storage temperature is normal . Unfortunately, specific physical and chemical properties such as density, melting point, and boiling point are not provided in the available resources .

Scientific Research Applications

Synthesis and Radiochemical Applications

The compound was used in the synthesis of (S)-1-(1H-indol-4-yloxy)-3-[4-(3-methoxyphenyl)-4-hydroxypiperidin-1-yl]-propan-2-ol (LY333068), a 5HT1A antagonist. It involved a 10-step process starting from (L)-serine-[3-14C], demonstrating its potential in creating radiolabeled building blocks for research purposes (Czeskis, 1998).

Src Kinase Inhibition and Anticancer Activity

A study synthesized derivatives of 3-(N-alkyl-N-phenylamino)propan-2-ol for evaluating their inhibitory activity against Src kinase and anticancer activity on human breast carcinoma cells. One derivative showed significant inhibitory potency against Src kinase, highlighting the compound's potential in cancer research (Sharma et al., 2010).

Cardioselectivity in Beta-Adrenoceptor Blocking Agents

The compound was part of a study that synthesized 1-[(4-hydroxyphenethyl)amino]-3-(aryloxy)propan-2-ols to determine their affinity to beta 1- and beta-2-adrenoceptors. The research provided insights into the cardioselectivity of these compounds, which is crucial for developing heart-related medications (Rzeszotarski et al., 1979).

Corrosion Inhibition on Carbon Steel

Tertiary amines in the series of 1,3-di-amino-propan-2-ol, including variants of the studied compound, demonstrated effectiveness as anodic inhibitors for carbon steel corrosion, presenting applications in materials science and industrial maintenance (Gao et al., 2007).

Chiral Ligands in Catalytic Reactions

Enantiopure derivatives of the compound were synthesized and demonstrated significant activity in the stereocontrol of benzaldehyde and diethylzinc reactions. This research opens avenues in the field of asymmetric synthesis and catalysis (Alvarez-Ibarra et al., 2010).

Fluorescent Biomarkers from Industrial Waste

Amphyphylic triazoanilines derived from the compound, combined with cardanol and glycerol, were evaluated as fluorescent biomarkers. Their low acute toxicity to various biological models suggests potential in environmental monitoring and green chemistry (Pelizaro et al., 2019).

Safety And Hazards

The compound has been classified with the signal word “Danger” and is associated with the hazard statements H302, H315, H318, and H335 . These statements indicate that the compound may be harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation .

properties

IUPAC Name

2-[(1-methylpiperidin-4-yl)amino]propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2O/c1-8(7-12)10-9-3-5-11(2)6-4-9/h8-10,12H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJXCUZCROJYXOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)NC1CCN(CC1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(1-Methylpiperidin-4-yl)amino]propan-1-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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